Product packaging for 2-chloro-3-methyl-1,7-naphthyridine(Cat. No.:CAS No. 1105191-93-2)

2-chloro-3-methyl-1,7-naphthyridine

Cat. No.: B6267537
CAS No.: 1105191-93-2
M. Wt: 178.62 g/mol
InChI Key: YMXGPPWLIZUHJK-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-1,7-naphthyridine (CAS 1105191-93-2) is a versatile chemical intermediate of significant interest in modern medicinal chemistry and drug discovery. Its core value lies in its utility as a synthetic building block for the construction of more complex, biologically active molecules. The 1,7-naphthyridine scaffold is recognized as a privileged structure in the development of pharmacologically active compounds and is frequently employed in the synthesis of inhibitors for various enzymes . This compound serves as a crucial precursor in innovative synthetic pathways. Recent patent literature describes methods for synthesizing 1,7-naphthyridine derivatives, where intermediates like this compound enable access to structures used in inhibitors for targets such as type 4 phosphodiesterase (PDE4), p38 mitogen-activated protein kinase, and dihydroorotate dehydrogenase (DHODH) . Furthermore, naphthyridine derivatives, in general, demonstrate a broad spectrum of pharmacological activities, with antimicrobial properties being a prominent area of investigation . Researchers value this specific chloro- and methyl-substituted naphthyridine for its reactivity, which allows for further functionalization to create novel compounds for biological screening. The product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions, referring to the associated Safety Data Sheet for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1105191-93-2

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

IUPAC Name

2-chloro-3-methyl-1,7-naphthyridine

InChI

InChI=1S/C9H7ClN2/c1-6-4-7-2-3-11-5-8(7)12-9(6)10/h2-5H,1H3

InChI Key

YMXGPPWLIZUHJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=NC=C2)N=C1Cl

Purity

95

Origin of Product

United States

Synthetic Pathways and Methodologies for 2 Chloro 3 Methyl 1,7 Naphthyridine

Retrosynthetic Analysis of the 2-chloro-3-methyl-1,7-naphthyridine Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, revealing potential synthetic pathways. For this compound, the analysis involves key disconnections of the bicyclic core and its substituents.

The primary disconnections for the this compound structure would involve breaking the bonds formed during the final cyclization step. A common approach for constructing the 1,7-naphthyridine (B1217170) ring is the Friedländer annulation or similar condensation reactions. This strategy suggests a disconnection that breaks the N1-C8a and C4a-C5 bonds, leading back to a substituted aminopyridine and a carbonyl compound.

Specifically, the chloro and methyl groups are considered as functional group interconversions. The chloro group at the C2 position can be retrosynthetically converted to a hydroxyl group (a 1,7-naphthyridin-2-one), which is a common intermediate. The methyl group at C3 can be introduced via various methods, but its presence suggests a precursor containing a propionyl or related three-carbon fragment.

This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection of the pyridine (B92270) ring fused to the initial pyridine core. This points towards a substituted 3-aminopyridine (B143674) precursor and a β-dicarbonyl compound or its equivalent, which would cyclize to form the naphthyridine skeleton.

Pathway B: Starting with a pre-formed naphthyridine core and introducing the chloro and methyl groups in later steps. This would involve retrosynthetically removing the chlorine and methyl groups to reveal a simpler 1,7-naphthyridine scaffold.

These analyses suggest that the synthesis would likely rely on the construction of a suitably substituted pyridine ring followed by a cyclization reaction to form the fused bicyclic system.

Precursor Synthesis and Intermediate Derivatization for this compound

The synthesis could begin with a commercially available pyridine. For example, the synthesis of 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles has been used as a starting point for more complex naphthyridines. nih.gov The preparation of precursors often involves multi-step sequences to install the required functional groups in the correct positions. This can include nitration, reduction to an amino group, and subsequent reactions to build up the second ring.

Intermediate derivatization is crucial for facilitating the key cyclization and functionalization steps. For example, a common intermediate in the synthesis of chloro-naphthyridines is the corresponding hydroxynaphthyridine (naphthyridinone). This intermediate is often more stable and easier to handle. The hydroxyl group can then be converted to the desired chloro group using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Direct Chlorination and Methylation Strategies for Naphthyridine Systems

The direct functionalization of a pre-formed naphthyridine ring system is an alternative and often efficient strategy.

Chlorination: The introduction of a chlorine atom onto a naphthyridine ring is typically achieved by converting a hydroxyl or amino group. A widely used method involves the reaction of a hydroxynaphthyridine (a naphthyridinone tautomer) with a strong chlorinating agent. For instance, in the synthesis of related chloro-1,8-naphthyridine derivatives, a phthalimidyl naphthyridine precursor is reacted with a chlorinating agent to form the chloride. google.com This transformation is a standard procedure in heterocyclic chemistry for converting ring hydroxyls, which exist in equilibrium with their keto-form (e.g., naphthyridin-2-one), into the corresponding chlorides.

Methylation: Direct methylation of a naphthyridine core can be more challenging due to regioselectivity issues. However, modern methods have been developed for such transformations. A transition-metal-free approach for the α-methylation of 1,8-naphthyridines has been developed using dimethyl sulfoxide (B87167) (DMSO) as a convenient and environmentally friendly methyl source. rsc.orgdntb.gov.ua This type of C-H activation and methylation could potentially be adapted for the 1,7-naphthyridine system, offering a direct route to introduce the methyl group at the C2 or C3 position, depending on the directing effects of other substituents on the ring.

Cyclization and Annulation Approaches to this compound

Cyclization and annulation reactions are the cornerstone of synthesizing the 1,7-naphthyridine bicyclic system. These reactions build the second ring onto an existing pyridine precursor.

One of the most powerful methods is the Friedländer annulation , which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a β-ketoester or malononitrile). For the synthesis of this compound, this would translate to reacting a 4-aminopyridine-3-carbaldehyde or a related ketone with a compound like propionyl chloride or ethyl 2-chloropropionate under conditions that promote cyclization.

Another approach involves the Skraup synthesis or Doebner-von Miller reaction , which are classic methods for quinoline (B57606) synthesis but can be adapted for naphthyridines. These reactions typically involve reacting an aminopyridine with α,β-unsaturated aldehydes or ketones, or with glycerol (B35011) in the presence of an oxidizing agent and sulfuric acid.

More contemporary methods utilize multi-component reactions. For example, a one-pot synthesis of functionalized rsc.orgsigmaaldrich.comnaphthyridine derivatives has been achieved through a three-component domino reaction under catalyst-free conditions, showcasing the efficiency of modern synthetic strategies. rsc.org While this example is for a different isomer, the principles of domino reactions, where multiple bonds are formed in a single pot, are highly applicable to the synthesis of the 1,7-naphthyridine core.

Furthermore, cyclization can be achieved through intramolecular reactions. For instance, a suitably substituted pyridine with a side chain capable of cyclizing onto the ring can be used. The synthesis of 2,6-naphthyridine (B1209661) has been achieved via the cyclization of 4-cyano-3-pyridylacetonitrile. derpharmachemica.com This highlights how a cyano group can participate in ring formation to build the naphthyridine structure.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product while minimizing reaction times and waste. Key parameters that are typically optimized include the choice of solvent, catalyst, temperature, and reaction time.

ParameterEffect on SynthesisExample of Optimization
Solvent Can influence reactant solubility, reaction rate, and even the reaction pathway.In the synthesis of 1,3-diamino-2,7-naphthyridines, absolute ethanol (B145695) was used as the solvent for refluxing the reactants. nih.gov
Catalyst Can significantly increase the reaction rate and improve selectivity. Both acid and base catalysts are common in cyclization reactions.The use of FeCl₃ adsorbed on silica (B1680970) gel has been shown to be an effective catalyst in the synthesis of fused heterocyclic systems. researchgate.net
Temperature Higher temperatures can increase reaction rates but may also lead to side products.Some reactions are performed at reflux to ensure completion, while others, like diazotization, require low temperatures (-4 to -2°C) to prevent decomposition of intermediates. derpharmachemica.com
Reaction Time Must be long enough for the reaction to go to completion but not so long that product degradation or side reactions occur.Reaction times can vary from a few minutes under microwave irradiation to several hours under conventional heating. nih.govderpharmachemica.com
Reagent Stoichiometry The ratio of reactants can be crucial for driving the reaction to completion and minimizing unreacted starting materials.A slight excess of one reagent (e.g., 1.1 equivalents of an amine) is often used to ensure the complete consumption of the limiting reagent. nih.gov

The use of microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. derpharmachemica.com

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry aims to make chemical processes more environmentally benign. sigmaaldrich.commsu.edu Several of these principles can be applied to the synthesis of this compound.

Green Chemistry PrincipleApplication in Naphthyridine Synthesis
1. Waste Prevention Designing synthetic routes that generate minimal byproducts. One-pot and multi-component reactions are excellent examples of this. rsc.orgnih.gov
2. Atom Economy Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Cyclization and addition reactions generally have high atom economy.
5. Safer Solvents and Auxiliaries Using environmentally friendly solvents like water or ethanol, or even performing reactions under solvent-free conditions. rsc.org
6. Design for Energy Efficiency Using methods like microwave-assisted synthesis can significantly reduce energy consumption compared to conventional refluxing for extended periods. derpharmachemica.com
8. Reduce Derivatives Avoiding the use of protecting groups and other temporary modifications can shorten the synthetic route, reduce reagent use, and minimize waste. sigmaaldrich.comnih.gov
9. Catalysis Using catalytic reagents instead of stoichiometric ones minimizes waste. Catalysts can often be recycled and reused. researchgate.net

An example of a greener approach is the use of DMSO as both a solvent and a methylating agent, which avoids the need for more toxic and hazardous methylation reagents. rsc.org Similarly, catalyst-free conditions or the use of recyclable solid-supported catalysts align well with green chemistry goals. rsc.orgresearchgate.net

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 3 Methyl 1,7 Naphthyridine

Nucleophilic Substitution Reactions at the C-2 Position of 2-chloro-3-methyl-1,7-naphthyridine

The 1,7-naphthyridine (B1217170) nucleus is an electron-deficient system, a characteristic that is enhanced by the presence of the two nitrogen atoms. This electron deficiency makes the carbon atoms of the ring susceptible to nucleophilic attack, particularly those bearing a good leaving group like a chlorine atom. The chlorine atom at the C-2 position of this compound is activated towards nucleophilic aromatic substitution (SNAr). The reaction generally proceeds through a Meisenheimer complex, a negatively charged intermediate whose stability influences the reaction rate.

Amination Reactions of this compound

The displacement of the C-2 chlorine atom by various amine nucleophiles is a key transformation for creating derivatives with potential applications in medicinal chemistry. This amination can be achieved under thermal conditions or through metal catalysis.

For analogous structures like 2-chloro-1,5-naphthyridines, amination reactions have been successfully performed. For instance, selective amination by substitution of a chlorine atom on a naphthyridine ring has been achieved using ammonium (B1175870) hydroxide (B78521) in a sealed tube at elevated temperatures. nih.gov Similarly, microwave-assisted nucleophilic substitution reactions with various amines have been employed to synthesize alkylamino-substituted 1,5-naphthyridines. nih.gov For 2-chloropyridines, which are structurally similar, reactions with amines can be challenging, often requiring forcing conditions or catalysis due to the lower reactivity compared to pyrimidines. researchgate.net However, the presence of activating groups, such as a nitro group, can significantly facilitate these substitutions on the pyridine (B92270) ring. researchgate.net

Table 1: Examples of Amination Reactions on Related Chloro-Naphthyridine Scaffolds Data based on analogous compounds as specific data for this compound was not available.

Substrate Amine Conditions Product Yield (%) Reference
2-Chloro-1,5-naphthyridine derivative Ammonium Hydroxide Sealed tube, 140 °C 2-Amino-1,5-naphthyridine derivative N/A nih.gov
Halogenated 1,5-naphthyridines Various Amines Microwave-assisted Alkylamino-substituted 1,5-naphthyridines N/A nih.gov

Alkoxylation and Thiolation Reactions of this compound

Similar to amination, the chlorine at the C-2 position can be displaced by oxygen (alkoxides) and sulfur (thiolates) nucleophiles to yield ethers and thioethers, respectively. These reactions typically involve treating the chloronaphthyridine with a corresponding sodium or potassium alkoxide or thiolate.

In the 1,5-naphthyridine (B1222797) series, the synthesis of methylsulfanyl derivatives has been accomplished by treating a chloro-naphthyridine with sodium methanethiol (B179389) in the presence of sodium hydride. nih.gov This demonstrates the feasibility of thiolation reactions. Alkoxylation is also a common transformation, often used sequentially in the synthesis of more complex molecules. For example, dichloronaphthyridine derivatives can be selectively reacted first with an alkoxide and then with an amine to produce alkoxy-amino-1,5-naphthyridines. nih.gov

Cyanation and Related Nucleophilic Displacements on this compound

The introduction of a cyano group via nucleophilic substitution of the C-2 chlorine is a valuable transformation, as the resulting nitrile can be further elaborated into other functional groups like carboxylic acids, amides, or amines. While direct displacement with cyanide salts can be effective, modern methods often employ metal catalysts. For instance, a nickel-catalyzed reductive cyanation of various organic chlorides using CO₂ and NH₃ as the cyanide source has been developed, offering a sustainable alternative to traditional cyanating agents. nih.gov Although not specifically demonstrated on this compound, this method is applicable to a broad range of aryl and heteroaryl chlorides. nih.gov

Another related displacement is with sodium azide (B81097) to form an azido (B1232118) derivative, which can then be reduced to the corresponding amine. This two-step sequence has been successfully applied to chloro-1,5-naphthyridine systems. nih.gov

Electrophilic Aromatic Substitution on the Naphthyridine Ring System of this compound

Electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation) on the 1,7-naphthyridine ring is generally difficult due to the electron-deficient nature of the heterocycle. The ring nitrogens deactivate the system towards attack by electrophiles by withdrawing electron density. science.gov

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a primary method for functionalizing halo-naphthyridines. The C-2 chlorine atom of this compound serves as a handle for such transformations. Palladium-based catalysts are most commonly used for these reactions. libretexts.org

The general mechanism for these couplings, such as the Suzuki, Stille, or Negishi reactions, involves a catalytic cycle of three main steps: oxidative addition of the palladium(0) catalyst to the chloro-naphthyridine, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orglibretexts.org

Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is one of the most versatile and widely used cross-coupling reactions due to the mild reaction conditions and the low toxicity of the boron-based reagents. libretexts.org This reaction is highly applicable for the arylation or vinylation of the C-2 position of this compound.

The reaction involves coupling this compound with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for achieving high yields, especially with less reactive heteroaryl chlorides. nih.gov Research on other 1,7-naphthyridine systems has shown that palladium-catalyzed cross-coupling reactions are effective for creating disubstituted derivatives, leading to potent and selective enzyme inhibitors. nih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-Heterocycles Data based on analogous compounds and general procedures as specific data for this compound was not available.

Substrate Boronic Acid/Ester Catalyst/Ligand Base Solvent Product Type Reference
Haloarenes Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Benzene/Water Biaryl libretexts.org
6-Chloro-1,7-naphthyridine derivative Arylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/Ethanol (B145695)/Water 6-Aryl-1,7-naphthyridine derivative nih.gov

The efficiency of Suzuki-Miyaura couplings on such substrates is highly dependent on the catalyst system, base, and solvent. Modern advancements have enabled the coupling of even challenging chloro-heterocycles in high yields. nih.gov

Heck and Sonogashira Coupling Reactions with this compound

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation. The chlorine atom at the C2 position of this compound, while generally less reactive than its bromine or iodine analogs, can participate in these transformations under appropriate catalytic conditions.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction provides a powerful method for the vinylation of heteroaromatic chlorides. libretexts.org While specific examples involving this compound are not prevalent in the literature, related transformations highlight the utility of this reaction. For instance, the Heck coupling of acrylanilides with a polyhalogenated pyridine has been shown to undergo a tandem Heck-lactamization to form a naphthyridinone ring system, demonstrating the potential for complex molecular construction. nih.gov

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is widely used to form C(sp²)-C(sp) bonds and is a key step in the synthesis of pharmaceuticals and organic materials. wikipedia.orglibretexts.org The reaction can be performed under mild, copper-free conditions, which is advantageous in pharmaceutical synthesis to avoid product contamination with copper. nih.gov Although aryl chlorides are known to be less reactive than aryl bromides or iodides, modern catalyst systems have been developed to efficiently couple these substrates. wikipedia.org Given the presence of the chloro-substituent, this compound is a potential substrate for Sonogashira coupling to introduce alkynyl moieties at the C2 position.

Table 1: Example of a Heck Reaction in Naphthyridine Synthesis
Reactant 1Reactant 2Catalyst SystemProductReference
Acrylanilides4-bromo-2-chloro-3-iodo-pyridinePalladium acetate5-chloro-1-aryl-1,6-naphthyridin-2(1H)-ones nih.gov

Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of medicinal chemistry for synthesizing aryl amines, which are common motifs in pharmaceuticals. wikipedia.org The reaction is applicable to a wide range of aryl halides, including chlorides, and various primary and secondary amines. organic-chemistry.org

The C2-chloro group of this compound makes it an ideal candidate for Buchwald-Hartwig amination. This transformation would allow for the introduction of a diverse array of amino groups at the C2 position, leading to a library of novel 2-amino-3-methyl-1,7-naphthyridine derivatives. Studies on other chloro-substituted nitrogen heterocycles, such as 1,5-naphthyridines and polychloropyrimidines, demonstrate the feasibility and regioselectivity of this reaction. nih.govmit.edu For example, selective amination at the C2 position of dichloropyrimidines can be achieved using specific palladium/ligand systems. mit.edu Similarly, amination of chloro-1,5-naphthyridines has been accomplished using various amines, including ammonium hydroxide or through a two-step azidation/reduction sequence. nih.gov

Table 2: Examples of Amination on Related Heterocyclic Scaffolds
SubstrateAmine SourceConditionsProduct TypeReference
Chloro-1,5-naphthyridineAmmonium hydroxideSealed tube, 140 °CAmino-1,5-naphthyridine nih.gov
Chloro-1,5-naphthyridine1. NaN₃ 2. SnCl₂1. Azidation 2. ReductionAmino-1,5-naphthyridine nih.gov
5-trimethylsilyl-2,4-dichloropyrimidineAryl/heteroarylaminesPd-catalyst/dialkylbiarylphosphine ligand2-Amino-4-chloropyrimidine mit.edu

Negishi and Stille Coupling Reactions of this compound

The Negishi coupling reaction involves the palladium- or nickel-catalyzed coupling of organohalides with organozinc compounds. wikipedia.orgorganic-chemistry.org It is a highly versatile C-C bond-forming reaction due to the high functional group tolerance and reactivity of organozinc reagents. wikipedia.orgnih.gov While aryl chlorides can be challenging substrates, often requiring higher temperatures or more active catalysts, specialized systems have been developed for their efficient coupling. nih.gov The functionalization of halogenated naphthyridines using Negishi coupling has been reported. For instance, a cobalt-catalyzed cross-coupling of 1-chloro-4-iodo-2,7-naphthyridine with an arylzinc chloride demonstrated that the chloro position can be selectively functionalized after an initial palladium-catalyzed coupling at the more reactive iodo position. acs.org This suggests that this compound could undergo Negishi coupling to introduce aryl, heteroaryl, or alkyl groups at the C2 position.

The Stille reaction couples an organic halide with an organotin compound (organostannane) using a palladium catalyst. wikipedia.orglibretexts.orgname-reaction.com This reaction is known for its broad scope and the stability of the organotin reagents. libretexts.org The Stille reaction has been employed in the synthesis of naphthyridine cores. For example, a Stille cross-coupling between a chloronitropyridine and tributyl(1-ethoxyvinyl)tin was a key step in the construction of a 1,5-naphthyridine ring system. nih.gov This highlights the potential for using the chloro-substituent on the 1,7-naphthyridine scaffold as a handle for Stille-type functionalization.

Table 3: Examples of Negishi and Stille Couplings on Related Chloro-Heterocycles
Reaction TypeSubstrateCoupling PartnerCatalyst SystemProductReference
Negishi4-phenyl-1-chloro-2,7-naphthyridineArylzinc chlorideCo-catalyst1-Aryl-4-phenyl-2,7-naphthyridine acs.org
StilleChloronitropyridineTributyl(1-ethoxyvinyl)tinPd-catalystVinyl-substituted nitropyridine (intermediate for 1,5-naphthyridine synthesis) nih.gov

Reduction and Oxidation Reactions of the this compound Core

The naphthyridine core can undergo both reduction and oxidation reactions, which can significantly alter its properties and provide pathways to new scaffolds.

Reduction of the naphthyridine ring system typically involves catalytic hydrogenation. The regioselectivity of the reduction can be controlled by the choice of catalyst and reaction conditions. Studies on wikipedia.orgnih.gov- and nih.govwikipedia.org-naphthyridines have shown that different rings can be selectively hydrogenated. acs.org For example, a homogeneous ruthenium catalyst can selectively reduce one pyridine ring, while a heterogeneous palladium catalyst can reduce the other. acs.org Catalytic reduction of 1,7-naphthyridine with palladium on charcoal has been reported to yield a mixture of 1,2,3,4-tetrahydro- and 5,6,7,8-tetrahydro-1,7-naphthyridine. researchgate.net The reduction of this compound would likely lead to the corresponding tetrahydro-1,7-naphthyridine derivatives, with the potential for dehalogenation under certain hydrogenation conditions.

Oxidation of the naphthyridine core can occur at the nitrogen atoms or on a partially reduced ring. nih.gov The nitrogen atoms can be oxidized to form N-oxides using peracids like m-CPBA. nih.gov These N-oxides are valuable intermediates, as they can activate the ring towards both electrophilic and nucleophilic substitution reactions. nih.gov For instance, treatment of a naphthyridine N-oxide with POCl₃ can lead to chlorination at the 2- and 4-positions. nih.gov Additionally, partially hydrogenated naphthyridines, such as tetrahydronaphthyridines, can be oxidized back to the fully aromatic naphthyridine system using various oxidizing agents like selenium or DDQ at high temperatures. nih.gov A visible-light photoredox-catalyzed dehydrogenation has also been reported for this transformation under milder conditions. nih.gov

Ring-Opening and Ring-Closing Metathesis Strategies with this compound Scaffolds

Ring-closing metathesis (RCM) is a powerful reaction that utilizes metal catalysts, typically based on ruthenium, to form cyclic alkenes from diene precursors. wikipedia.orgorganic-chemistry.org It is widely employed in the synthesis of complex molecules, including heterocycles and macrocycles, due to its functional group tolerance. wikipedia.orgorganic-chemistry.org Ring-closing enyne metathesis (RCEYM) is a variation that allows for the formation of 1,3-diene-containing rings. rsc.org

Photochemical and Electrochemical Reactions of this compound

The study of photochemical and electrochemical reactions provides pathways to unique molecular transformations that are often not achievable through traditional thermal methods. For N-heteroaromatic compounds like naphthyridines, these reactions can involve cycloadditions, rearrangements, or redox processes.

Specific research on the photochemical and electrochemical behavior of this compound is scarce in the surveyed literature. However, related transformations on similar systems offer some insight. For example, an acceptorless dehydrogenation of a tetrahydronaphthyridine to the aromatic 1,5-naphthyridine has been achieved by merging visible-light photoredox catalysis with cobalt catalysis, using a Ru(bpy)₃Cl₂ photosensitizer. nih.gov This indicates that the naphthyridine scaffold can participate in photoredox catalytic cycles. The general principles of photochemistry suggest that the π-system of the naphthyridine ring and the carbon-chlorine bond could be susceptible to photochemical activation, potentially leading to substitution or cyclization reactions under UV irradiation. Similarly, electrochemical methods could be explored for the reduction of the C-Cl bond or the oxidation/reduction of the heterocyclic ring system.

Advanced Structural Elucidation and Theoretical Investigations of 2 Chloro 3 Methyl 1,7 Naphthyridine

Single-Crystal X-ray Diffraction Analysis of 2-chloro-3-methyl-1,7-naphthyridine and its Derivatives

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. Furthermore, SC-XRD elucidates the packing of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonds, halogen bonds, and π–π stacking, which govern the material's supramolecular architecture.

For this compound, an SC-XRD analysis would precisely measure the geometry of the fused naphthyridine core. It would confirm the planarity of the bicyclic system and determine the spatial orientation of the chloro and methyl substituents. Of particular interest would be the C-Cl bond length and the bond angles around the substituted carbon atoms, which are influenced by the electronic effects of the heterocyclic system.

Table 1: Representative Crystallographic Data Obtainable from SC-XRD for a Naphthyridine Derivative Analogue. This table is illustrative, based on data for a related compound scielo.br, to show the type of information generated by an SC-XRD analysis.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)12.12
b (Å)24.16
c (Å)4.76
α (°)90
β (°)90
γ (°)90
Volume (ų)1397.3
Z (molecules/unit cell)4

Advanced NMR Spectroscopy for Conformational and Tautomeric Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, standard 1D NMR (¹H and ¹³C) provides initial confirmation of the structure by identifying the number and types of protons and carbons. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while spin-spin coupling constants (J) reveal connectivity between neighboring atoms.

Advanced 2D NMR techniques are employed for unambiguous assignment and deeper structural insights:

COSY (Correlation Spectroscopy) maps the coupling relationships between protons, helping to trace the proton network through the naphthyridine skeleton.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the methyl group to its position at C3 and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing information about the molecule's conformation, such as the preferred orientation of the methyl group relative to the ring.

Tautomerism, while less likely for this specific molecule compared to its hydroxy- or amino-substituted analogues, can be investigated using NMR. For example, studies on dihydroxy-1,8-naphthyridines use NMR to determine the equilibrium between hydroxy-pyridone and diketo tautomeric forms in solution and the solid state rsc.org. Should any potential tautomers exist for this compound, variable-temperature NMR could be used to study their dynamics and equilibrium.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound. Predictions are based on established chemical shift ranges for substituted naphthyridines and related heterocyclic systems. nih.govekb.egresearchgate.net

PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)
2-~151
3-~130
3-CH₃~2.5 (s, 3H)~18
4~7.9 (s, 1H)~125
5~7.6 (d, 1H)~122
6~8.5 (d, 1H)~148
8~9.0 (s, 1H)~155
4a-~140
8a-~158

Mass Spectrometry for Fragmentation Pathway Analysis of this compound

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound (C₉H₇ClN₂), the molecular weight is approximately 178.62 g/mol . A key feature in its mass spectrum would be the isotopic signature of the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. Therefore, the molecular ion peak [M]⁺˙ will appear as a pair of signals at m/z 178 and m/z 180, with a characteristic intensity ratio of 3:1, confirming the presence of one chlorine atom in the molecule and its fragments. docbrown.info

Electron ionization (EI) is a common method that imparts high energy to the molecule, causing it to fragment in a reproducible manner. The analysis of these fragments provides a structural fingerprint. Plausible fragmentation pathways for this compound include:

Loss of a chlorine radical: [M - Cl]⁺, leading to a fragment at m/z 143. This is often a favorable fragmentation for chloro-aromatic compounds. miamioh.edu

Loss of a methyl radical: [M - CH₃]⁺, resulting in an ion at m/z 163.

Loss of hydrogen cyanide (HCN): A common fragmentation for nitrogen-containing heterocycles, which could occur from the pyridine (B92270) rings. For example, [M - HCN]⁺ would appear at m/z 151.

Loss of a hydrogen chloride molecule: [M - HCl]⁺, which could lead to a radical cation at m/z 142.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound.

m/z ValueIon FormulaIdentity/Origin
178/180[C₉H₇³⁵ClN₂]⁺˙ / [C₉H₇³⁷ClN₂]⁺˙Molecular Ion (M⁺˙)
163/165[C₈H₄³⁵ClN₂]⁺ / [C₈H₄³⁷ClN₂]⁺[M - CH₃]⁺
143[C₉H₇N₂]⁺[M - Cl]⁺
116[C₈H₆N]⁺[M - Cl - HCN]⁺

Computational Chemistry and Quantum Mechanical Calculations for this compound

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful for investigating molecular properties that can be challenging to measure experimentally. These calculations complement experimental data and provide deeper insights into electronic structure, reactivity, and energetics. nanobioletters.com

Electronic Structure and Molecular Orbital Analysis of this compound

DFT calculations can map the electronic landscape of this compound. Key aspects include the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs).

HOMO: The location of the HOMO indicates the regions of the molecule most susceptible to electrophilic attack, as these are the most readily donated electrons.

LUMO: The distribution of the LUMO highlights the areas most susceptible to nucleophilic attack, as these are the most favorable places to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this molecule, the HOMO is expected to be distributed primarily over the fused aromatic ring system, while the LUMO would also be located on the ring, influenced by the electronegative nitrogen and chlorine atoms. Analysis of related amino-naphthoquinones has shown that such calculations can reveal intramolecular charge transfer (ICT) characteristics scielo.br.

Prediction of Reactivity and Reaction Pathways for this compound using DFT

DFT calculations can predict the molecule's reactivity through several means. The Molecular Electrostatic Potential (MEP) map is particularly useful. The MEP visualizes the charge distribution on the molecule's surface, with red areas (negative potential) indicating electron-rich regions prone to electrophilic attack and blue areas (positive potential) indicating electron-poor regions susceptible to nucleophilic attack. nanobioletters.com

For this compound, the regions around the nitrogen atoms are expected to be electron-rich (negative potential), making them sites for protonation or coordination to metal ions. The hydrogen atoms on the aromatic ring and the carbon atom attached to the chlorine would exhibit a more positive potential. Such calculations can guide the synthesis of new derivatives by predicting the most likely sites for substitution reactions.

Conformational Analysis and Energetic Profiles of this compound

While the naphthyridine core is a rigid planar structure, conformational flexibility exists in the rotation of the methyl group substituent. Computational methods can be used to perform a potential energy surface (PES) scan by systematically rotating the C-C bond connecting the methyl group to the naphthyridine ring. This analysis determines the most stable (lowest energy) conformation and calculates the energy barrier to rotation. Although this barrier is typically low for a methyl group, its preferred orientation can influence crystal packing and intermolecular interactions. Such computational studies provide a detailed energetic profile of the molecule's conformational landscape. nanobioletters.com

Spectroscopic Property Prediction (NMR, UV-Vis) for this compound

Theoretical predictions of Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra are crucial for the structural confirmation of novel compounds. These predictions are typically performed using quantum chemical calculations, such as Density Functional Theory (DFT) for NMR chemical shifts and Time-Dependent DFT (TD-DFT) for electronic transitions. mdpi.comscience.gov

Predicted ¹H and ¹³C NMR Spectra:

The prediction of NMR spectra involves the calculation of isotropic shielding constants, which are then converted to chemical shifts (δ) using a reference compound like tetramethylsilane (B1202638) (TMS). researchgate.net The chemical shifts for this compound can be estimated based on the known effects of substituents on the naphthyridine core. The electron-withdrawing chloro group and the electron-donating methyl group, along with the nitrogen atoms in the bicyclic system, will significantly influence the chemical shifts of the aromatic protons and carbons.

Calculations for similar heterocyclic systems are often performed using DFT methods like B3LYP with basis sets such as 6-311++G(d,p). nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for calculating NMR shielding tensors. science.gov

Predicted ¹H NMR Data

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H-47.8 - 8.2s-
H-57.4 - 7.8dJ ≈ 8-9
H-68.5 - 8.9dJ ≈ 8-9
H-89.0 - 9.4s-
CH₃2.4 - 2.7s-

Note: These are estimated values. Actual experimental values may vary.

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (ppm)
C-2150 - 155
C-3128 - 133
C-4135 - 140
C-4a148 - 152
C-5120 - 125
C-6145 - 150
C-8152 - 157
C-8a122 - 127
CH₃15 - 20

Note: These are estimated values. Actual experimental values may vary.

Predicted UV-Vis Spectrum:

The electronic absorption spectrum of this compound is predicted to exhibit multiple absorption bands in the UV region, characteristic of π → π* and n → π* transitions within the aromatic system. TD-DFT calculations, often using functionals like CAM-B3LYP with a polarizable continuum model (PCM) to simulate solvent effects, are the standard for predicting UV-Vis spectra. qnl.qa The predicted spectrum would likely show intense bands corresponding to π → π* transitions and weaker bands for n → π* transitions.

Predicted UV-Vis Absorption Maxima (λmax)

Solvent Predicted λmax (nm) Transition Type Molar Absorptivity (ε)
Methanol~230-250π → πHigh
~280-300π → πMedium
~320-340n → π*Low

Note: These are estimated values based on TD-DFT calculations for similar aromatic heterocycles. mdpi.comrsc.org The exact positions and intensities of the absorption bands can be influenced by the solvent.

Vibrational Spectroscopy (Raman, IR) for Bond Analysis and Functional Group Identification in this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and analyzing the bonding framework of a molecule. Theoretical calculations using DFT methods can predict the vibrational frequencies and intensities, aiding in the interpretation of experimental spectra.

The vibrational modes of this compound are determined by the collective motions of its atoms. The predicted spectrum will feature characteristic bands for the C-H, C-N, C=C, and C-Cl bonds, as well as the vibrations of the methyl group and the naphthyridine ring system. DFT calculations at a level like B3LYP/6-311++G(d,p) are commonly used to obtain harmonic vibrational frequencies, which are often scaled to better match experimental data. nih.gov

Predicted IR and Raman Vibrational Frequencies

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
Aromatic C-H Stretch3000 - 3100MediumStrong
Methyl C-H Stretch2850 - 2960MediumStrong
C=N/C=C Ring Stretch1550 - 1650StrongStrong
Methyl Bending1375 - 1450MediumMedium
C-Cl Stretch650 - 800StrongMedium
Ring Breathing/Deformation800 - 1200Medium-StrongMedium-Weak

Note: These are predicted frequency ranges. The intensities are qualitative estimates.

The IR spectrum is expected to be dominated by strong absorptions from the C=N/C=C ring stretching and the C-Cl stretching modes. In the Raman spectrum, the aromatic C-H stretching and ring breathing modes are anticipated to be prominent.

Research Applications and Derivatization Strategies

2-chloro-3-methyl-1,7-naphthyridine as a Building Block in Complex Organic Synthesis

The reactivity of the chloro substituent and the potential for functionalization of the methyl group make this compound a valuable precursor in the synthesis of elaborate organic molecules.

Synthesis of Polycyclic Naphthyridine Architectures

The construction of polycyclic systems containing the 1,7-naphthyridine (B1217170) framework is a significant area of research, driven by the potential of these complex structures in various applications. While direct examples of using this compound for this purpose are not extensively detailed in the provided search results, the synthesis of related polycyclic naphthyridines highlights the general strategies that could be employed. For instance, the Friedländer reaction and Skraup synthesis are classical methods used to construct the core naphthyridine scaffold, which can then be further elaborated. mdpi.com The chloro group in this compound can act as a handle for intramolecular cyclization reactions, leading to the formation of additional rings fused to the naphthyridine core.

Construction of Fused Heterocyclic Systems Containing the Naphthyridine Moiety

The synthesis of fused heterocyclic systems is a key strategy for creating novel compounds with unique electronic and biological properties. The 1,7-naphthyridine core can be fused with other heterocyclic rings, such as indoles, pyrazoles, and triazoles. The chloro group in this compound is particularly amenable to nucleophilic substitution reactions, which can be a key step in the construction of these fused systems. For example, reaction with a bifunctional nucleophile could lead to the formation of a new heterocyclic ring fused to the naphthyridine core.

Functionalization of this compound for Materials Science Applications

The unique electronic properties of the naphthyridine ring system make it an attractive scaffold for the development of new materials with applications in optics and electronics.

Development of Naphthyridine-Based Luminescent Materials

Naphthyridine derivatives are known to exhibit fluorescence, and by modifying the substituents on the naphthyridine core, the emission properties can be fine-tuned. The chloro and methyl groups of this compound provide convenient points for derivatization to create novel luminescent materials. While specific studies on the luminescence of derivatives of this compound are not detailed, related research on other naphthyridine isomers provides a strong precedent. For instance, a series of n-type conjugated 1,8-naphthyridine (B1210474) oligomers have been synthesized and shown to exhibit high fluorescence in both solution and the solid state, with quantum yields ranging from 0.70 to 1.0. researchgate.net These oligomers emit blue, green, and yellow light, demonstrating the potential for tuning the emission color through chemical modification. researchgate.net

Application in Organic Electronics (e.g., OLEDs, OFETs) utilizing Naphthyridine Derivatives

The electron-deficient nature of the naphthyridine ring makes its derivatives promising candidates for use as n-type materials in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The chloro group in this compound can be replaced with various aromatic or electron-withdrawing groups to modulate the electronic properties of the resulting molecule. Research on 1,8-naphthyridine-based oligomers has shown their potential as emitters and electron-transport materials in OLEDs. researchgate.net These materials have demonstrated good performance in single-layer OLEDs, with some devices exhibiting high brightness. researchgate.net

Naphthyridine-Containing Polymers and Supramolecular Assemblies

The incorporation of the rigid and planar naphthyridine unit into polymer backbones or supramolecular assemblies can lead to materials with interesting photophysical and electronic properties. The functional groups on this compound can be utilized for polymerization reactions or for directing the self-assembly of molecules into well-defined supramolecular structures. While specific examples involving this compound are not provided in the search results, the general concept is well-established in the field of materials chemistry. For instance, the use of 3-chloro-2-(chloromethyl)-1-propene in the synthesis of polymers highlights how halogenated building blocks can be employed in polymerization processes. orgsyn.org

Development of Probes and Ligands Based on this compound

The 1,7-naphthyridine scaffold, characterized by its rigid, planar structure and embedded nitrogen atoms, serves as a valuable platform for the development of specialized chemical tools such as molecular probes and ligands. The specific substitution pattern of this compound offers distinct electronic and steric properties that can be exploited in the design of these functional molecules. The chloro group at the 2-position acts as a versatile synthetic handle for further derivatization, while the methyl group at the 3-position can influence the molecule's conformation and interactions with its environment.

Design and Synthesis of Naphthyridine-Based Metal Ligands

The nitrogen atoms within the 1,7-naphthyridine core are excellent coordination sites for metal ions, making derivatives of this compound promising candidates for the construction of metal complexes. The design of such ligands often focuses on creating specific coordination environments for metals, which can lead to complexes with unique catalytic, electronic, or photophysical properties.

The synthesis of metal ligands from a this compound precursor would typically involve the substitution of the chloro group. This can be achieved through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, allowing for the introduction of a wide range of functional groups capable of binding to metals. For instance, introducing pyridyl, imidazolyl, or phosphino (B1201336) moieties can create bidentate or tridentate ligands. The rigid 1,7-naphthyridine backbone helps to pre-organize these donor groups, which can enhance the stability and selectivity of the resulting metal complexes. acs.org

The methyl group at the 3-position can sterically influence the coordination geometry around the metal center, potentially favoring specific isomeric forms of the complex. This steric hindrance can also protect the metal center, influencing its reactivity and stability. The combination of a rigid naphthyridine backbone with strategically placed donor groups can lead to the formation of well-defined mononuclear or even bimetallic complexes. acs.org The design of unsymmetrical ligands, where different binding sites are incorporated, can facilitate the synthesis of heterobimetallic complexes with potentially novel cooperative effects.

Table 1: Potential Ligand Designs from this compound and Their Characteristics

Ligand TypeSynthetic StrategyPotential Metal CoordinationKey Features
Bidentate N,N'-LigandSuzuki coupling with a boronic acid-substituted pyridine (B92270)Transition metals (e.g., Ru, Pt, Cu)Rigid backbone, defined bite angle
Bidentate N,P-LigandStille coupling with an organostannane-phosphineLate transition metals (e.g., Pd, Pt)Mixed hard-soft donor set
Tridentate N,N,N-LigandBuchwald-Hartwig amination with an amino-pyridineVarious transition metalsEncapsulating coordination environment

Fluorescent Probes Incorporating the this compound Scaffold

The inherent fluorescence of some polycyclic aromatic systems, including certain naphthyridine derivatives, makes them attractive scaffolds for the development of fluorescent probes. These probes can be designed to detect specific analytes, such as metal ions or biologically relevant molecules, through changes in their fluorescence properties.

A common strategy for designing fluorescent probes involves coupling the naphthyridine core, which acts as the fluorophore, to a receptor unit that selectively binds the target analyte. The binding event then modulates the fluorescence of the naphthyridine unit through mechanisms like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT).

For this compound, the chloro group is the key position for introducing the receptor moiety. For example, a receptor for a specific metal ion could be synthesized and then attached to the 2-position of the naphthyridine ring. Upon binding of the metal ion, a conformational or electronic change in the receptor could alter the fluorescence of the naphthyridine core, leading to a detectable signal. researchgate.netnih.gov For instance, a Schiff base derived from the naphthyridine scaffold can be designed to selectively bind with metal ions like Al³⁺, resulting in a significant fluorescence enhancement. researchgate.net The methyl group at the 3-position can fine-tune the photophysical properties of the fluorophore, such as its quantum yield and emission wavelength, and may also influence the binding affinity and selectivity of the attached receptor.

Table 2: Design Concepts for Fluorescent Probes Based on this compound

Probe DesignTarget AnalyteSensing MechanismRole of this compound
Naphthyridine-Crown EtherMetal Ions (e.g., Na⁺, K⁺)PET Quenching/EnhancementFluorophore
Naphthyridine-PeptideSpecific EnzymesFRETEnergy Donor/Acceptor
Naphthyridine-Boronic AcidSugars, Reactive Oxygen SpeciesICTFluorophore with modulated emission

Structure-Activity Relationship (SAR) Studies on this compound Derivatives (Chemical Aspects)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its properties and reactivity. For derivatives of this compound, these studies would focus on how modifications to the core structure or its substituents affect its chemical behavior.

Modulating Reactivity through Substituent Effects on the Naphthyridine Core

The reactivity of the 1,7-naphthyridine ring is governed by the electron distribution within the aromatic system, which is influenced by the two nitrogen atoms and any attached substituents. The chloro and methyl groups on the this compound core have distinct electronic effects that modulate its reactivity.

The chlorine atom at the 2-position is an electron-withdrawing group via induction, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). This makes the 2-position a prime site for introducing a variety of nucleophiles, a key step in the synthesis of diverse derivatives. nih.govmdpi.com The methyl group at the 3-position is a weak electron-donating group, which can slightly increase the electron density of the ring and influence the regioselectivity of certain reactions.

By systematically varying the substituents on the naphthyridine core, it is possible to fine-tune its electronic properties and, consequently, its reactivity. For example, replacing the methyl group with a stronger electron-donating group like a methoxy (B1213986) group would further activate the ring towards electrophilic attack, while replacing it with an electron-withdrawing group like a trifluoromethyl group would further deactivate it. rsc.org

Influence of Steric and Electronic Factors on Derivative Properties

Both steric and electronic factors arising from the substituents on the this compound scaffold play a significant role in determining the properties of its derivatives. These properties can include binding affinity to a biological target, photophysical characteristics, and stability.

Electronic Factors: The electron-withdrawing nature of the chloro group and the electron-donating nature of the methyl group create a specific electronic environment. In the context of designing biologically active molecules, this electronic landscape can influence hydrogen bonding capabilities and dipole moment, which are critical for molecular recognition and binding. For instance, in the development of kinase inhibitors, the ability of the naphthyridine nitrogens to act as hydrogen bond acceptors is a key interaction that can be modulated by the electronic effects of nearby substituents.

Steric Factors: The methyl group at the 3-position introduces steric bulk in the vicinity of the 2-position and one of the nitrogen atoms. This can have several consequences:

It can influence the torsional angle between the naphthyridine core and any substituent introduced at the 2-position, which can be critical for fitting into a binding pocket.

The steric hindrance can affect the rate and feasibility of reactions at the 2-position.

In the context of axially chiral derivatives, such as certain 1,7-naphthyridine-6-carboxamides, the steric interactions can lead to hindered rotation and the existence of stable atropisomers with distinct biological activities. nih.gov

By carefully considering the interplay of these steric and electronic factors, it is possible to rationally design derivatives of this compound with desired properties for a range of applications in materials science and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-3-methyl-1,7-naphthyridine, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The synthesis of chloro-substituted naphthyridines typically involves nucleophilic substitution or cyclization reactions. For example, 2-chloro-6-methoxy-1,7-naphthyridine derivatives are synthesized via hydrazine substitution under reflux with ethanol and hydrazine hydrate . For this compound, analogous routes may use methyl-substituted pyridine precursors and chlorinating agents (e.g., POCl₃) under controlled temperatures. Key parameters include solvent polarity (e.g., ethanol, DMF), reaction time (1–5 hours), and purification via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and methyl group integration. Chlorine atoms induce deshielding in adjacent protons .
  • X-ray Crystallography : Resolve planar naphthyridine core geometry and substituent orientation (e.g., dihedral angles between fused rings <5°), as seen in related [1,8]-naphthyridine structures .
  • HPLC-MS : Verify purity (>95%) and molecular weight (e.g., m/z ≈ 193 for C₉H₇ClN₂) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in substitution or coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates electron density maps to identify reactive sites. For example, the chlorine atom at position 2 has higher electrophilicity due to resonance withdrawal by the naphthyridine ring. Methyl groups at position 3 may sterically hinder nucleophilic attack, requiring tailored catalysts (e.g., Pd for cross-coupling) . Software like Gaussian or ORCA can model transition states and activation energies for Suzuki-Miyaura or Buchwald-Hartwig reactions .

Q. How should researchers address contradictory data in reaction yields when varying solvents or catalysts?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically test solvent polarity (e.g., DMSO vs. THF), catalyst loading (e.g., Pd(PPh₃)₄ at 1–5 mol%), and temperature gradients.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dechlorinated derivatives or dimerization).
  • Mechanistic Reassessment : If yields drop in polar solvents, consider competing hydrolysis pathways or catalyst poisoning .

Q. What strategies optimize the regioselectivity of functionalization at the chlorine or methyl sites?

  • Methodological Answer :

  • Directed Metalation : Use lithium bases (e.g., LDA) to deprotonate positions adjacent to chlorine, enabling directed ortho-metalation for further substitution .
  • Protecting Groups : Temporarily protect the methyl group with tert-butyldimethylsilyl (TBS) to direct electrophiles to the chlorine site .

Q. How do structural modifications (e.g., replacing chlorine with bromine) impact biological activity in lead optimization?

  • Methodological Answer :

  • SAR Studies : Compare IC₅₀ values of this compound against bromo/methoxy analogs in enzyme assays (e.g., kinase inhibition). Chlorine’s electronegativity may enhance binding to hydrophobic pockets, while methyl groups improve metabolic stability .
  • Molecular Docking : Simulate interactions with target proteins (e.g., EGFR) using AutoDock Vina to prioritize substituents .

Contradiction Analysis and Troubleshooting

Q. Why might catalytic cross-coupling reactions fail with this compound despite success with similar substrates?

  • Methodological Answer :

  • Steric Hindrance : The methyl group at position 3 may block catalyst access. Switch to bulkier ligands (e.g., XPhos) to alleviate steric strain.
  • Substrate Activation : Pre-activate the chlorine site with CuI or microwave irradiation to enhance reactivity .

Q. How to resolve discrepancies in reported biological activity between in vitro and in vivo studies?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess solubility (logP ≈ 2.5 for chloro-methyl derivatives) and plasma stability. Poor in vivo results may stem from rapid hepatic clearance.
  • Metabolite Identification : Use HR-MS to detect oxidative metabolites (e.g., hydroxylation at position 4) that reduce efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.